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Compound of Interest

Compound Name:
2-chloro-N-(3-chloro-4-

cyanophenyl)propanamide

CAS No.: 929973-79-5

Cat. No.: B2946981

Get Quote

Ostarine, also known as Enobosarm, GTx-024, or MK-2866, is a nonsteroidal selective

androgen receptor modulator (SARM) investigated for its potential to treat conditions like

muscle wasting and osteoporosis.[1][2] Its chemical structure, (2S)-3-(4-cyanophenoxy)-N-[4-

cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, is key to its tissue-selective

activity, offering anabolic effects in muscle and bone with reduced androgenic effects in other

tissues.[3][4]

A critical feature of Ostarine's molecular structure is its chirality. The biological activity resides

in the (S)-enantiomer.[5] Consequently, its synthesis is not merely about assembling the atoms

in the correct sequence but doing so with precise stereochemical control. This guide delves into

the core synthetic strategies for Ostarine, focusing on the rational design and preparation of the

key intermediates that make the stereoselective construction of the final molecule possible. The

importance of isolating the desired enantiomer is paramount in pharmaceutical development to

ensure efficacy and minimize potential side effects from the inactive or potentially harmful

enantiomer.[6][7]
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A Retrosynthetic Approach to Ostarine Synthesis
To understand the logic of the synthesis, we can conceptually deconstruct the Ostarine

molecule. This process, known as retrosynthesis, reveals the key bond formations and the

precursor molecules, or intermediates, required.

The primary disconnection points in Ostarine are the ether linkage and the amide bond. The

ether bond connects the propanamide backbone to the 4-cyanophenoxy group, while the

amide bond links the same backbone to the 4-cyano-3-(trifluoromethyl)phenyl moiety. A logical

retrosynthetic analysis suggests a convergent approach where these two key aromatic

fragments are coupled to a central, chiral C3 building block.

This analysis identifies three crucial components:

Aryl Amine Moiety: 4-Cyano-3-(trifluoromethyl)aniline.

Phenolic Moiety: 4-Cyanophenol.

Chiral C3 Backbone: A derivative of 2-hydroxy-2-methyl-3-aminopropanoic acid.

The synthetic strategy, therefore, involves first creating an amide bond between the aryl amine

and the C3 backbone, followed by the formation of an ether bond with the phenolic component.

Diagram: Retrosynthetic Analysis of Ostarine
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Caption: Retrosynthetic breakdown of Ostarine into its key intermediates.

The Core Intermediates: Synthesis and Rationale
The efficiency and stereochemical purity of the final Ostarine product are entirely dependent on

the successful synthesis of its key intermediates.

Intermediate 1: 4-Cyano-3-(trifluoromethyl)aniline
This commercially available aromatic amine serves as the foundational "A-ring" of the Ostarine

molecule. It provides the cyano and trifluoromethyl groups that are crucial for binding to the

androgen receptor. The synthesis begins by coupling this amine with the chiral backbone.

Intermediate 2: (2R)-3-Bromo-N-[4-cyano-3-
(trifluoromethyl)phenyl]-2-hydroxy-2-
methylpropanamide
This bromo-amide is arguably the most critical intermediate in the entire synthesis. Its

preparation involves two key steps and establishes the chiral center that will ultimately define
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the final product as the (S)-enantiomer.

Step 1: Amide Bond Formation The synthesis starts with a chiral precursor, often derived from

(R)-2,3-dihydroxy-2-methylpropanoic acid or a related chiral epoxide. This chiral starting

material is reacted with 4-cyano-3-(trifluoromethyl)aniline to form an amide bond. This reaction

typically requires a coupling agent to activate the carboxylic acid.

Step 2: Conversion of Hydroxyl to Bromide The resulting amide contains a primary hydroxyl

group. This hydroxyl group is then converted into a good leaving group, typically a bromide, to

prepare the molecule for the final etherification step. A common method involves reaction with

thionyl chloride followed by a base like triethylamine.[8]

It is crucial to note the stereochemistry. The synthesis starts with an (R)-configured chiral

building block. The subsequent reaction to form the ether linkage will proceed via an SN2

mechanism, which results in an inversion of stereochemistry at the carbon bearing the leaving

group. Therefore, starting with the (R)-bromoamide intermediate ensures the formation of the

desired (S)-Ostarine product.

The Convergent Step: Assembling Ostarine
The final step in the synthesis is a nucleophilic substitution reaction, specifically a Williamson

ether synthesis.

Reaction: (2R)-Bromo-amide with 4-Cyanophenol
The key intermediate, (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-

methylpropanamide, is reacted with 4-cyanophenol. The reaction is carried out in the presence

of a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), which

deprotonates the phenol to form a more nucleophilic phenoxide ion.[8][9] This phenoxide then

attacks the carbon atom bearing the bromine, displacing it and forming the desired ether

linkage.

Diagram: Ostarine Synthetic Pathway
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Caption: Overall synthetic pathway for (S)-Ostarine.

Experimental Protocols
The following protocols are illustrative and based on published synthetic routes.[8][9]

Researchers should adapt these procedures with appropriate safety precautions and laboratory

techniques.

Protocol 1: Synthesis of (2R)-3-bromo-N-[4-cyano-3-
(trifluoromethyl)phenyl]-2-hydroxy-2-
methylpropanamide
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Amide Formation: A solution of the (R)-chiral precursor (e.g., (R)-3-amino-2-hydroxy-2-

methylpropanoic acid derivative) in a suitable solvent like tetrahydrofuran (THF) is cooled in

an ice bath.

4-Cyano-3-(trifluoromethyl)aniline is added, followed by a peptide coupling reagent (e.g.,

HATU, HBTU).

A non-nucleophilic base such as diisopropylethylamine (DIPEA) is added, and the reaction is

stirred while allowing it to warm to room temperature.

Upon completion, the reaction is worked up by extraction and purified, typically by column

chromatography, to yield the amide intermediate.

Bromination: The purified amide intermediate is dissolved in THF and cooled.

Thionyl chloride is added dropwise under an inert atmosphere (e.g., argon).[8]

The mixture is stirred for several hours at low temperature.

Triethylamine (Et₃N) is then added, and the reaction is stirred further.[8]

The product is isolated through an aqueous workup and extraction, followed by purification to

yield the target bromoamide intermediate.

Protocol 2: Synthesis of (S)-Ostarine (Enobosarm)
A mixture of the (2R)-bromo-amide intermediate, 4-cyanophenol, and anhydrous sodium or

potassium carbonate is prepared in a solvent such as acetone.[9]

The reaction mixture is heated to reflux and maintained for several hours until the starting

material is consumed (monitored by TLC or LC-MS).[9]

After cooling, the solvent is removed under reduced pressure.

The residue is treated with water and extracted with an organic solvent like ethyl acetate.

The combined organic layers are washed with an aqueous base (e.g., 10% NaOH) to

remove excess 4-cyanophenol, followed by a brine wash.[9]
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The organic layer is dried over magnesium sulfate, filtered, and concentrated.

The crude product is purified by column chromatography and/or recrystallization from a

suitable solvent system (e.g., dichloromethane/hexane) to afford pure (S)-Ostarine as a

solid.[9]

Data Summary Table
Step Reactants

Key
Reagents

Solvent
Typical
Yield

Reference

Bromination

(2R)-Amino-

propanamide

derivative

Thionyl

chloride,

Triethylamine

THF - [8]

Ether

Synthesis

(2R)-Bromo-

amide, 4-

Cyanophenol

Sodium

Carbonate
Acetone ~60% [9]

Conclusion
The synthesis of Ostarine (Enobosarm) is a well-designed process that hinges on the strategic

preparation of key intermediates. The pathway highlights the importance of a convergent

approach and, most critically, the application of stereocontrolled reactions to ensure the

formation of the biologically active (S)-enantiomer. By understanding the rationale behind the

synthesis of the core bromo-amide intermediate and its subsequent SN2 coupling with 4-

cyanophenol, researchers can appreciate the chemical elegance required to construct such a

complex and selective therapeutic agent. This knowledge provides a solid foundation for further

research in the field of SARMs and the development of novel synthetic methodologies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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